molecular formula C8H12N4 B6147751 N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine CAS No. 1505127-73-0

N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine

Cat. No.: B6147751
CAS No.: 1505127-73-0
M. Wt: 164.2
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Description

N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C8H12N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with cyclopropyl and methyl groups under specific conditions. One common method involves the use of phosphorus oxychloride to treat 2,4-diamino-6-chloropyrimidine, followed by hydrolysis to yield the desired intermediate . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-cyclopropyl-N2-methylpyrimidine-2,4-dione, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, it inhibits the enzyme dihydrofolate reductase in Mycobacterium tuberculosis, which is crucial for the synthesis of nucleotides and, consequently, DNA replication . This inhibition leads to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A core structure for many derivatives, including N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine.

    N4-cyclopropyl-N2-ethylpyrimidine-2,4-diamine: Similar in structure but with an ethyl group instead of a methyl group.

    N4-cyclopropyl-N2-propylpyrimidine-2,4-diamine: Similar in structure but with a propyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and beyond.

Properties

CAS No.

1505127-73-0

Molecular Formula

C8H12N4

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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